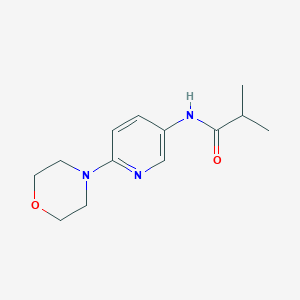

n-(6-Morpholinopyridin-3-yl)isobutyramide

Description

n-(6-Morpholinopyridin-3-yl)isobutyramide is a synthetic amide derivative characterized by a pyridine core substituted at the 3-position with an isobutyramide group and at the 6-position with a morpholine moiety. Its molecular formula is C₁₃H₁₉N₃O₂, and its structure combines aromatic heterocycles (pyridine and morpholine) with an aliphatic amide chain.

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)propanamide |

InChI |

InChI=1S/C13H19N3O2/c1-10(2)13(17)15-11-3-4-12(14-9-11)16-5-7-18-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,15,17) |

InChI Key |

OBJDCSRHCXNTOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=CN=C(C=C1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Morpholinopyridin-3-yl)isobutyramide typically involves the reaction of 6-morpholinopyridine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

N-(6-Morpholinopyridin-3-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-morpholinopyridin-3-yl)isobutyric acid, while reduction may produce N-(6-morpholinopyridin-3-yl)isobutylamine.

Scientific Research Applications

N-(6-Morpholinopyridin-3-yl)isobutyramide has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the design of new drugs, particularly in the development of anticancer and anti-inflammatory agents.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-Morpholinopyridin-3-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related molecules from the evidence:

Aliphatic Isobutyramides (C5 and C6)

- N-(2-methylbutyl)isobutyramide (C5) and N-(3-methylbutyl)isobutyramide (C6) are aliphatic amides identified as volatile pheromone components in Bactrocera tryoni males .

- Key Differences :

- Substituents: C5/C6 feature branched aliphatic chains (2- or 3-methylbutyl), whereas the target compound has an aromatic heterocycle (6-morpholinopyridin-3-yl).

- Volatility : C5/C6 are highly volatile, with abundances influenced by colony age and region . The target compound’s aromatic substituents likely reduce volatility due to increased molecular weight and polarity.

3-Chloro-N-phenyl-phthalimide

- This imide derivative (C₁₄H₈ClNO₂) is used in polymer synthesis . Key Differences:

- Functional Groups : The phthalimide contains an imide group (two carbonyls flanking nitrogen), contrasting with the target’s single amide group.

- Reactivity : Imides are typically more electrophilic than amides, making them suitable for polymerization. The target’s amide group may prioritize stability or hydrogen-bonding interactions.

- Substituents : The phthalimide’s chloro and phenyl groups differ from the target’s morpholine and pyridine, leading to divergent applications (polymers vs. bioactive molecules).

Data Table: Comparative Properties

Research Findings and Implications

- Volatility and Ecology : C5/C6’s volatility correlates with their role in insect communication, where emission levels vary with colony age . The target compound’s lower inferred volatility suggests alternative mechanisms of action, such as direct molecular interactions in biological systems.

- Synthetic Utility : The phthalimide’s use in polymer synthesis underscores the importance of functional group selection. The target’s amide group may prioritize drug-like properties (e.g., metabolic stability) over reactivity.

Biological Activity

N-(6-Morpholinopyridin-3-yl)isobutyramide is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data in tabular form.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of morpholinopyridine derivatives with isobutyric acid derivatives. The compound’s structure can be represented as follows:

Where , , , and denote the number of respective atoms in the molecular formula. The morpholine ring contributes to its pharmacological properties, enhancing solubility and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through multiple mechanisms, including:

- Inhibition of Cell Proliferation : Studies report that this compound can reduce the viability of cancer cells significantly. For instance, it demonstrated an IC50 value in the low micromolar range against several tumor cell lines, indicating potent antiproliferative effects.

- Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in malignant cells, a crucial mechanism for cancer therapy.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has been identified as a phosphoinositide 3-kinase (PI3K) inhibitor, which plays a critical role in cellular signaling pathways related to growth and survival. Inhibition of PI3K can lead to reduced tumor growth and enhanced sensitivity to other anticancer agents.

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Breast Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 5 μM) compared to controls. Flow cytometry analysis indicated increased apoptosis rates among treated cells.

- Combination Therapy : A study investigated the effects of combining this compound with standard chemotherapy agents. Results indicated synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines.

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF7 (Breast Cancer) | 5 | PI3K Inhibition |

| Antiproliferative | A549 (Lung Cancer) | 8 | Apoptosis Induction |

| Synergistic Effect | Various | Varies | Combination with Chemotherapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.